molecular formula C5H8Na5O14P3 B8201819 pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate

pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate

Cat. No.: B8201819
M. Wt: 499.98 g/mol
InChI Key: UJNGSXHPBPBVKF-LVGJVSMDSA-I
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Description

Phosphoribosyl pyrophosphate (pentasodium) is a crucial intermediate in cellular metabolism. It is synthesized by the enzyme phosphoribosyl pyrophosphate synthetase from ribose 5-phosphate and adenosine triphosphate (ATP). This compound is ubiquitously found in living organisms and plays a significant role in the biosynthesis of purine and pyrimidine nucleotides, amino acids such as histidine and tryptophan, and cofactors like nicotinamide adenine dinucleotide (NAD) and tetrahydromethanopterin .

Preparation Methods

Phosphoribosyl pyrophosphate (pentasodium) is synthesized through the enzymatic reaction catalyzed by phosphoribosyl pyrophosphate synthetase. The reaction involves ribose 5-phosphate and ATP, producing phosphoribosyl pyrophosphate and adenosine monophosphate (AMP) as follows: [ \text{Ribose 5-phosphate} + \text{ATP} \rightarrow \text{Phosphoribosyl pyrophosphate} + \text{AMP} ]

In industrial production, the enzyme phosphoribosyl pyrophosphate synthetase is often overexpressed in microbial systems to enhance the yield of phosphoribosyl pyrophosphate. Genetic and metabolic engineering techniques are employed to optimize the production process .

Chemical Reactions Analysis

Phosphoribosyl pyrophosphate (pentasodium) undergoes various chemical reactions, including substitution reactions where it forms glycosidic bonds. It is utilized in the biosynthesis of purine and pyrimidine nucleotides, amino acids, and cofactors. Common reagents and conditions used in these reactions include ribose 5-phosphate and ATP. The major products formed from these reactions are purine and pyrimidine nucleotides, histidine, tryptophan, NAD, and tetrahydromethanopterin .

Scientific Research Applications

Phosphoribosyl pyrophosphate (pentasodium) has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate in enzymatic reactions to study the biosynthesis of nucleotides and amino acids. In biology, it plays a crucial role in cellular metabolism and is involved in the regulation of various metabolic pathways. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and diseases related to nucleotide biosynthesis. In industry, it is used in the production of vitamins and antibiotics .

Mechanism of Action

Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and amino acid biosynthesis. It is an effector molecule in the biosynthesis of purine and pyrimidine nucleotides, either by binding to regulatory proteins such as PurR or PyrR or as an allosteric activator of carbamoylphosphate synthetase. The molecular targets and pathways involved include the purine and pyrimidine biosynthesis pathways, as well as the pathways for the synthesis of histidine, tryptophan, NAD, and tetrahydromethanopterin .

Comparison with Similar Compounds

Phosphoribosyl pyrophosphate (pentasodium) is unique in its role as a central intermediate in cellular metabolism. Similar compounds include ribose 5-phosphate, adenosine triphosphate (ATP), and adenosine monophosphate (AMP). While these compounds are involved in various metabolic pathways, phosphoribosyl pyrophosphate (pentasodium) is specifically crucial for the biosynthesis of nucleotides and amino acids. Its versatility and central role in metabolism distinguish it from other similar compounds .

Properties

IUPAC Name

pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNGSXHPBPBVKF-LVGJVSMDSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na5O14P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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